Cas no 38427-90-6 (tert-butyl N-(2-phenylethyl)carbamate)

Tert-butyl N-(2-phenylethyl)carbamate is a protected amine derivative commonly used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, offering stability under a variety of reaction conditions while allowing selective deprotection under acidic conditions. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where controlled amine functionality is required. Its crystalline solid form ensures ease of handling and storage. The phenylethyl moiety provides additional versatility for further functionalization. High purity grades are available to meet stringent research and industrial requirements, making it a reliable intermediate in complex synthetic pathways.
tert-butyl N-(2-phenylethyl)carbamate structure
38427-90-6 structure
Product Name:tert-butyl N-(2-phenylethyl)carbamate
CAS No:38427-90-6
MF:C13H19NO2
MW:221.29546380043
MDL:MFCD02114802
CID:1489528
PubChem ID:3541750
Update Time:2025-06-30

tert-butyl N-(2-phenylethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-phenylethyl)-, 1,1-dimethylethyl ester
    • N-Boc-phenethylamine
    • tert-butyl N-(2-phenylethyl)carbamate
    • Phenethyl-carbamic acid tert-butyl ester
    • N-(t-butoxycarbonyl)-2-phenylethylamine
    • E83173
    • CCG-315252
    • tert-butyl (2-phenylethyl)carbamate
    • SCHEMBL572740
    • N-t-butoxycarbonyl-2-phenyl-ethylamine
    • 38427-90-6
    • EN300-227053
    • VUOOOFYYTHRGJI-UHFFFAOYSA-N
    • AKOS003477183
    • DB-343830
    • tert-ButylN-(2-phenylethyl)carbamate
    • N-BOC-2-phenylethylamine
    • tert-butyl N-phenethylcarbamate
    • STL256161
    • Z1157670522
    • MDL: MFCD02114802
    • Inchi: 1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
    • InChI Key: VUOOOFYYTHRGJI-UHFFFAOYSA-N
    • SMILES: O(C(NCCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 221.14167
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33

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Additional information on tert-butyl N-(2-phenylethyl)carbamate

Tert-Butyl N-(2-Phenylethyl)carbamate (CAS No. 38427-90-6): A Comprehensive Overview

Tert-Butyl N-(2-Phenylethyl)carbamate, with the CAS No. 38427-90-6, is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound, often referred to as Boc-Phenylethylamine, is a carbamate derivative that plays a pivotal role in peptide synthesis and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a phenylethyl moiety, makes it a valuable intermediate in organic chemistry.

The Boc protecting group is a cornerstone in modern synthetic chemistry, particularly in the synthesis of peptides and amino acid derivatives. Tert-Butyl N-(2-Phenylethyl)carbamate is frequently employed to protect amine functionalities during multi-step reactions, ensuring selectivity and efficiency. Researchers and chemists highly value this compound for its stability under acidic conditions and its ease of removal under mild acidic conditions, such as trifluoroacetic acid (TFA).

In recent years, the demand for Boc-protected amines like Tert-Butyl N-(2-Phenylethyl)carbamate has surged due to the growing interest in peptide-based therapeutics and small-molecule drugs. With the rise of personalized medicine and bioconjugation techniques, this compound has found applications in the development of targeted drug delivery systems and biomarker discovery. Its versatility also extends to material science, where it is used to modify surfaces and create functionalized polymers.

One of the most frequently searched questions related to Tert-Butyl N-(2-Phenylethyl)carbamate is: *"What are the applications of Boc-protected amines in drug discovery?"* This reflects the compound's significance in medicinal chemistry. The Boc group not only safeguards reactive amines but also enhances solubility and compatibility with various reaction conditions, making it indispensable in high-throughput screening and combinatorial chemistry.

Another trending topic is the green synthesis of carbamates. As the chemical industry shifts toward sustainable practices, researchers are exploring eco-friendly methods to produce Tert-Butyl N-(2-Phenylethyl)carbamate. Techniques such as catalytic hydrogenation and enzyme-mediated reactions are gaining traction, aligning with the global push for green chemistry and reduced environmental impact.

From a technical standpoint, Tert-Butyl N-(2-Phenylethyl)carbamate exhibits excellent stability under standard storage conditions, typically as a white crystalline solid. Its melting point and solubility profile are well-documented, making it a reliable choice for laboratory use. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity.

In summary, Tert-Butyl N-(2-Phenylethyl)carbamate (CAS No. 38427-90-6) is a multifaceted compound with broad applications in pharmaceutical research, organic synthesis, and material science. Its role as a Boc-protected amine continues to evolve, driven by advancements in drug development and sustainable chemistry. For researchers seeking high-quality intermediates, this compound remains a cornerstone of modern synthetic methodologies.

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